

2Abz-GLQRALEI-Lys(Dnp)-NH₂ stock solution preparation and storage

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Compound of Interest

Compound Name: 2Abz-GLQRALEI-Lys(Dnp)-NH₂

Cat. No.: B12396287

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Application Notes and Protocols for 2Abz-GLQRALEI-Lys(Dnp)-NH₂

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of the fluorogenic peptide substrate, **2Abz-GLQRALEI-Lys(Dnp)-NH₂**. This peptide is a valuable tool for studying the activity of certain proteases and for high-throughput screening of potential enzyme inhibitors.

Introduction

2Abz-GLQRALEI-Lys(Dnp)-NH₂ is a biologically active peptide that functions as a substrate for proteases with C4 P4-P4' specificity.^{[1][2]} It is designed for use in Fluorescence Resonance Energy Transfer (FRET) based assays.^{[3][4][5][6]} The peptide incorporates a fluorescent donor group, 2-aminobenzoyl (2Abz), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp group quenches the fluorescence of the 2Abz group. Upon enzymatic cleavage of the peptide backbone between the fluorophore and the quencher, the 2Abz group is liberated, resulting in a measurable increase in fluorescence. This allows for the continuous monitoring of enzyme activity.

Product Information

A summary of the key quantitative data for **2Abz-GLQRALEI-Lys(Dnp)-NH2** is provided in the table below.

Property	Value	Reference
Molecular Formula	C58H90N18O17	[1][2]
Molecular Weight	1311.45 g/mol	[7]
Appearance	Lyophilized powder	
Purity	Typically >95% (as determined by HPLC)	
Fluorophore (Donor)	2-Aminobenzoyl (2Abz)	[3][5][6]
Quencher (Acceptor)	2,4-Dinitrophenyl (Dnp)	[3][5][6]
Excitation Wavelength	~320 nm	[3]
Emission Wavelength	~420 nm	[3]

Stock Solution Preparation

Proper preparation of a stock solution is critical for obtaining accurate and reproducible results. The following protocol outlines the recommended procedure for preparing a stock solution of **2Abz-GLQRALEI-Lys(Dnp)-NH2**.

Materials

- **2Abz-GLQRALEI-Lys(Dnp)-NH2** lyophilized powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated micropipettes and sterile, low-retention pipette tips
- Vortex mixer
- Optional: Sonicator

Protocol

- **Equilibrate:** Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation of moisture.
- **Solvent Addition:** Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 1 mM or 10 mM). It is recommended to start with a small volume of DMSO to ensure the peptide fully dissolves before adding the final volume.
- **Dissolution:** Gently vortex the vial to dissolve the peptide. If necessary, sonicate the solution for short intervals to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.
- **Aliquoting:** Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles.
- **Storage:** Store the aliquots at -80°C for long-term storage. When stored properly in a solvent, the peptide should be stable for up to one year.^{[1][2]}

Calculation for a 1 mM Stock Solution

To prepare a 1 mM stock solution from 1 mg of peptide:

- **Molecular Weight (MW):** 1311.45 g/mol
- **Mass (m):** 1 mg = 0.001 g

Volume of DMSO (V) in Liters (L):

$$V (L) = (m / MW) / \text{Molarity} \quad V (L) = (0.001 \text{ g} / 1311.45 \text{ g/mol}) / 0.001 \text{ mol/L} \quad V (L) = 0.0007625 \text{ L}$$

Volume of DMSO in microliters (μL):

$$V (\mu\text{L}) = 0.0007625 \text{ L} * 1,000,000 \mu\text{L/L} = 762.5 \mu\text{L}$$

Therefore, dissolve 1 mg of **2Abz-GLQRALEI-Lys(Dnp)-NH2** in 762.5 μL of anhydrous DMSO to make a 1 mM stock solution.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the peptide.

Form	Storage Temperature	Duration	Special Instructions
Lyophilized Powder	-20°C	Up to 3 years[1][2]	Keep desiccated and protected from light.
In Solvent (DMSO)	-80°C	Up to 1 year[1][2]	Aliquot to avoid repeated freeze-thaw cycles. Protect from light.

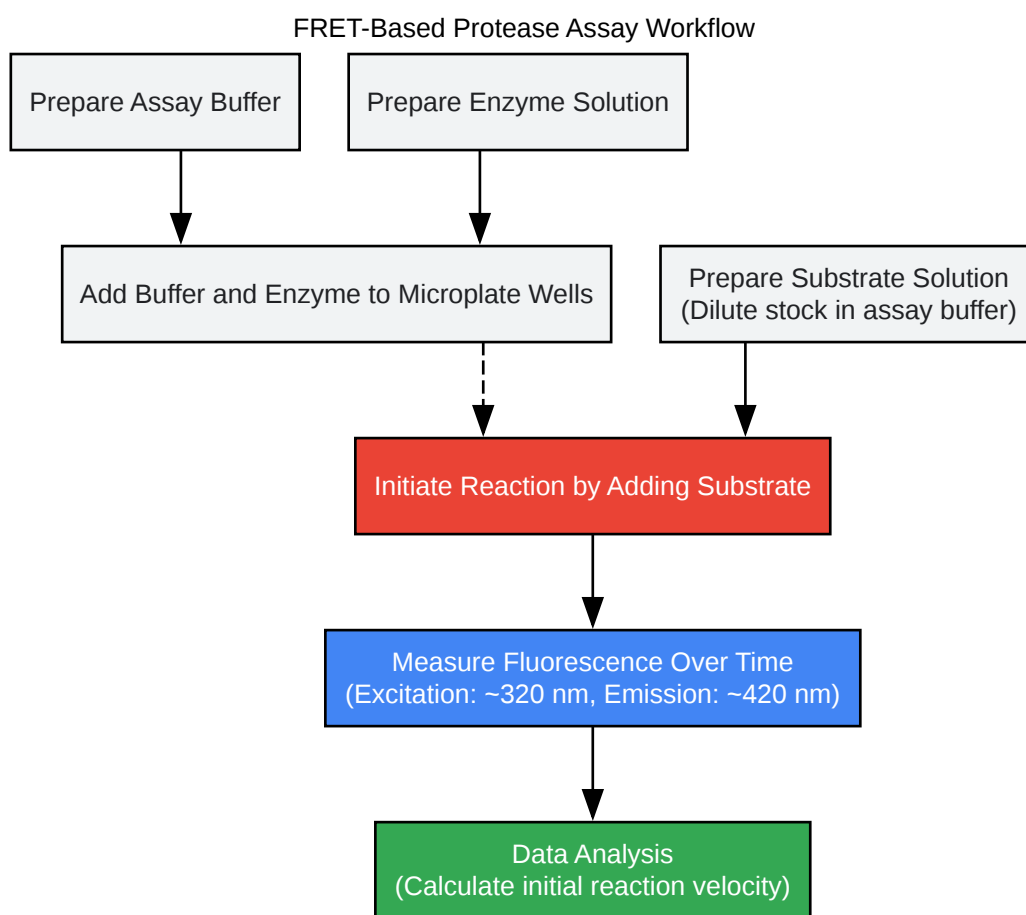
Experimental Protocols

The primary application for **2Abz-GLQRALEI-Lys(Dnp)-NH2** is in FRET-based enzymatic assays.

General FRET-Based Protease Assay

This protocol provides a general workflow for measuring protease activity. Specific parameters such as buffer composition, enzyme concentration, and substrate concentration may need to be optimized for your specific enzyme and experimental conditions.

Workflow Diagram:



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Caption: Workflow for a typical FRET-based protease assay.

Protocol:

- Assay Buffer Preparation: Prepare an appropriate assay buffer for your enzyme of interest. The pH and ionic strength of the buffer can significantly impact enzyme activity.
- Enzyme and Substrate Dilution:
 - Dilute the enzyme to the desired working concentration in the assay buffer.
 - Dilute the **2Abz-GLQRALEI-Lys(Dnp)-NH₂** stock solution to the desired final concentration in the assay buffer. The optimal substrate concentration is typically at or near the Michaelis-Menten constant (K_m) for the enzyme.

- Assay Setup:
 - In a 96-well or 384-well microplate, add the diluted enzyme solution.
 - Include appropriate controls, such as wells with no enzyme (substrate only) and wells with a known inhibitor.
- Reaction Initiation: Initiate the enzymatic reaction by adding the diluted substrate solution to each well.
- Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader. Use an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 420 nm.
- Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction (V_0) can be determined from the slope of the linear portion of the curve.

Applications

Enzyme Activity and Kinetics

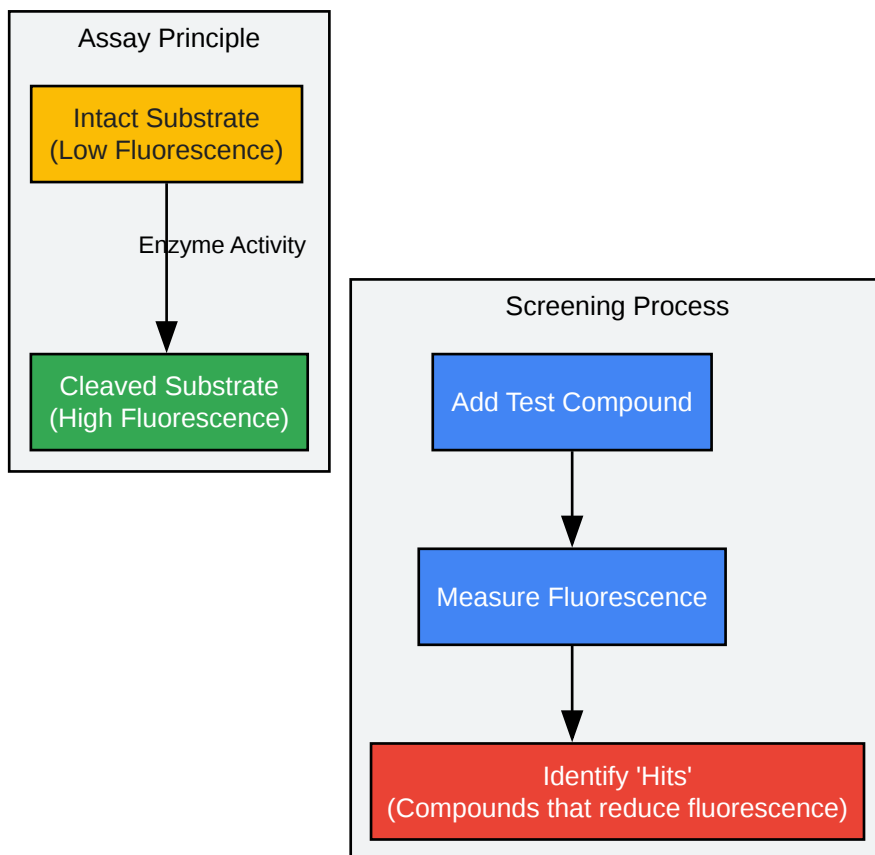
This peptide substrate is a valuable tool for determining the kinetic parameters (K_m and V_{max}) of proteases. By measuring the initial reaction rates at various substrate concentrations, a Michaelis-Menten plot can be generated.

High-Throughput Screening (HTS) for Inhibitors

The FRET-based assay is amenable to high-throughput screening of compound libraries to identify potential protease inhibitors. The assay is rapid, sensitive, and can be performed in a multi-well format, making it ideal for screening large numbers of compounds.

Logical Relationship Diagram for HTS:

Logic for High-Throughput Inhibitor Screening



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Caption: Logic of using the F-S-P peptide in HTS for inhibitors.

Quality Control

To ensure the reliability of experimental results, it is important to perform quality control checks on the peptide stock solution.

- **Mass Spectrometry (MS):** Verify the identity of the peptide by confirming that its measured molecular weight matches the theoretical molecular weight.
- **High-Performance Liquid Chromatography (HPLC):** Assess the purity of the peptide. The purity should ideally be greater than 95%.

These application notes and protocols provide a comprehensive guide for the effective use of **2Abz-GLQRALEI-Lys(Dnp)-NH₂** in research and drug development. For specific applications, further optimization of the described protocols may be necessary.

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